molecular formula C17H22N2O5S B4478015 4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

Cat. No.: B4478015
M. Wt: 366.4 g/mol
InChI Key: MNGMKKHXMAHDQT-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides and sulfones.

    Oxazole Derivatives: Compounds with oxazole rings, such as oxazoles and oxazolines.

Uniqueness

4-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-11-17(12(2)24-18-11)14-6-5-9-19(14)25(20,21)13-7-8-15(22-3)16(10-13)23-4/h7-8,10,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGMKKHXMAHDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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